molecular formula C26H17F4N3O3S B2580286 2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893295-35-7

2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2580286
CAS No.: 893295-35-7
M. Wt: 527.49
InChI Key: IKOMRXHEXITANB-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran-benzothiazine dioxide scaffold. Its structure features a 2-fluorobenzyl substituent at position 6 and a 4-(trifluoromethyl)phenyl group at position 2. The 5,5-dioxide functional group is critical for maintaining the heterocyclic ring’s stability and modulating solubility.

Properties

IUPAC Name

2-amino-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F4N3O3S/c27-20-7-3-1-5-16(20)14-33-21-8-4-2-6-18(21)23-24(37(33,34)35)22(19(13-31)25(32)36-23)15-9-11-17(12-10-15)26(28,29)30/h1-12,22H,14,32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOMRXHEXITANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and structural characteristics that contribute to its pharmacological profile.

Chemical Structure

The molecular formula of the compound is C26H17F4N3O3SC_{26}H_{17}F_4N_3O_3S, with a molecular weight of 527.49 g/mol. The structure features multiple functional groups, including amino, fluorobenzyl, and trifluoromethyl moieties, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group has been associated with enhanced antibacterial properties against Gram-positive bacteria.

Table 1: Antimicrobial Activity Summary

CompoundMIC (µg/mL)Target BacteriaActivity Type
2-Amino-6-(2-fluorobenzyl)-...3.12Staphylococcus aureusBactericidal
Trifluoromethyl derivatives0.78Enterococcus faecalisBiofilm inhibition

Studies indicate that compounds with trifluoromethyl substitutions exhibit significant growth inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. The structural characteristics, particularly the presence of the benzothiazine ring and the amino group, enhance its interaction with inflammatory mediators.

Research suggests that the compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. For instance, derivatives similar to this compound have shown potent inhibition against COX-II with IC values significantly lower than traditional anti-inflammatory drugs like Rofecoxib .

Case Studies

  • In vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited biofilm formation in S. aureus at concentrations of 2xMIC and 1xMIC, outperforming standard treatments like vancomycin .
  • Structural Analysis : The crystal structure analysis revealed significant interactions between the compound and chloride ions in the solid state, indicating potential for varied biological interactions based on conformational changes .

Scientific Research Applications

Biological Applications

Recent studies have highlighted several promising biological applications for this compound:

Antimicrobial Activity

Research indicates that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is noted to enhance the pharmacodynamics and pharmacokinetics of these compounds.

Anticancer Potential

There is ongoing research into the anticancer properties of benzothiazine derivatives. Some studies suggest that modifications to the benzothiazine core can lead to compounds with selective cytotoxicity against cancer cell lines. The specific structure of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Neuropharmacological Effects

Compounds similar in structure to this one have been investigated for their effects on neurotransmitter systems. They may act as modulators of GABA receptors or other neurotransmitter systems, potentially providing therapeutic effects for neurological disorders .

Material Science Applications

The unique structural features of this compound also lend it potential applications in material science:

  • Organic Electronics : Due to its electronic properties, it could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Sensors : Its chemical reactivity might enable its use in sensors for detecting specific biomolecules or environmental pollutants.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that similar compounds with trifluoromethyl groups exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant bacterial strains .
  • Cytotoxicity Assessments : Research on benzothiazine derivatives has shown selective cytotoxicity against certain cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapies .
  • Neuropharmacology Trials : Investigations into related compounds indicated potential benefits in modulating GABAergic activity, which could lead to new treatments for anxiety or seizure disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs include:

2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (Series 6a–r in ): Key Differences: Lacks fluorination on the benzyl group and the trifluoromethyl group on the phenyl ring.

2-Amino-6-(4-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (): Key Differences: Substitutes the trifluoromethyl group with a 4-fluorophenyl moiety. Impact: The trifluoromethyl group’s stronger electron-withdrawing nature may enhance binding to enzymes like MAO-B, as seen in analogs where trifluoromethyl groups improved inhibitory potency .

2-Amino-4-(3-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6g) (): Key Differences: Features a hydroxymethyl group and a pyranopyran core instead of a benzothiazine dioxide. Impact: The hydroxymethyl group increases polarity, likely reducing CNS penetration compared to the lipophilic 2-fluorobenzyl group in the target compound .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Fluorination at the benzyl position and trifluoromethylation on the phenyl ring are critical for enhancing target affinity and isoform selectivity. For example, in , fluorinated analogs (e.g., 7r) showed 10-fold higher MAO-B inhibition (IC₅₀ = 0.12 µM) compared to non-fluorinated counterparts .
  • Therapeutic Potential: The compound’s fluorinated and trifluoromethylated structure positions it as a candidate for neurodegenerative disease drug development, particularly for MAO-B-related disorders like Parkinson’s disease.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The compound can be synthesized via Pd-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and XPhos) followed by cyclization steps. Key intermediates include fluorinated benzylamines and trifluoromethyl-substituted aryl halides. To optimize yields:

  • Use Cs₂CO₃ as a base to enhance coupling efficiency.
  • Control reaction temperature (typically 80–100°C) to minimize side products.
  • Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) .
  • For cyclization, reflux in acetic anhydride/acetic acid mixtures improves ring closure .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Assign signals for the fluorobenzyl group (δ ~6.5–7.5 ppm for aromatic protons) and trifluoromethylphenyl moiety (δ ~125–135 ppm in ¹³C). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., ESI-MS in positive ion mode) .
  • IR : Confirm nitrile (C≡N) stretch at ~2,220 cm⁻¹ and sulfone (S=O) stretches at ~1,150–1,350 cm⁻¹ .

Q. What solvents and conditions are optimal for recrystallization?

  • Use ethyl acetate or DMF/water mixtures for high-purity crystals.
  • Slow cooling (0.5°C/min) minimizes amorphous byproducts.
  • For hygroscopic intermediates, employ anhydrous THF under nitrogen .

Advanced Research Questions

Q. How can stereochemical impurities (e.g., diastereomers) be resolved during synthesis?

  • Chiral Chromatography : Use Chiralpak® OD columns with methanol/CO₂ gradients (20% MeOH, 0.2% DMEA) for enantiomeric separation. Retention times vary by isomer (e.g., 1.6 vs. 2.4 minutes) .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., 2-hydroxyacetyl groups) to form separable diastereomeric salts .

Q. How do electronic effects of the 2-fluorobenzyl and trifluoromethyl groups influence reactivity?

  • The 2-fluorobenzyl group enhances electrophilic aromatic substitution due to fluorine’s -I effect, directing reactions to meta/para positions.
  • The trifluoromethyl group increases electron-withdrawing effects, stabilizing intermediates in cyclization steps. DFT calculations can model charge distribution .
  • Fluorine substitution also impacts solubility: LogP decreases by ~0.5 units per CF₃ group .

Q. How should contradictory spectral data (e.g., unexpected NMR couplings) be interpreted?

  • Dynamic Effects : Overlapping signals (e.g., in ¹H NMR) may arise from rotational isomerism. Variable-temperature NMR (e.g., –40°C to 80°C) can freeze conformers .
  • Isomeric Byproducts : Use LC-MS/MS to detect trace isomers. For example, (E)/(Z) isomers in Schiff base intermediates show distinct UV λmax shifts (~10 nm) .

Q. What strategies mitigate decomposition during prolonged storage?

  • Store under argon at –20°C in amber vials to prevent photodegradation.
  • Add stabilizers (e.g., 1% BHT) to inhibit oxidation of the dihydropyrano ring.
  • Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 3 months .

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